(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
Description
Properties
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-15(2,21-9-19-8-20-21)14(22)11(7-18)5-10-3-4-12(16)6-13(10)17/h3-6,8-9H,1-2H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNBBIADUXNNJ-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with a suitable triazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds containing triazole rings, including the one , exhibit significant antibacterial activity. Triazoles are known for their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways. In a study assessing a series of triazole derivatives, the compound demonstrated notable efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that the presence of the dichlorophenyl group enhances antibacterial potency by increasing lipophilicity and facilitating membrane penetration .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Triazole derivatives are commonly utilized as antifungal agents due to their mechanism of action, which involves inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have shown that this specific compound exhibits activity against various fungal strains, including Candida species and Aspergillus niger. The effectiveness is attributed to the triazole moiety's ability to bind to the enzyme lanosterol 14α-demethylase .
Anticancer Potential
The anticancer properties of (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile have been investigated in several studies. The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). Results indicated that it effectively induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of cell proliferation .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis highlights how modifications to the compound's structure can influence its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased lipophilicity and enhanced membrane permeability |
| Variation in side chains | Altered binding affinity to target enzymes |
| Triazole ring presence | Essential for antifungal and anticancer activities |
This table summarizes how different structural components contribute to the overall efficacy of the compound.
Case Study: Anticancer Activity
In a recent study published in Molecular Pharmacology, researchers synthesized a series of triazole derivatives including the compound of interest and tested them against various cancer cell lines. The study found that derivatives with stronger electron-withdrawing groups exhibited higher cytotoxicity levels compared to those with electron-donating groups . This reinforces the importance of electronic effects in enhancing anticancer properties.
Case Study: Antifungal Efficacy
A separate investigation focused on the antifungal potential of triazole derivatives against clinical isolates of Candida species. The study demonstrated that the compound showed an IC50 value comparable to established antifungal agents like fluconazole, indicating its potential as a therapeutic alternative .
Mechanism of Action
The mechanism of action of (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Containing Derivatives
Example 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Similarities : Shares the 1,2,4-triazole core and halogenated aromatic ring (2,4-difluorophenyl vs. 2,4-dichlorophenyl in the target compound).
- Functional Differences : The sulfonyl and thioether groups in this analog may enhance solubility but reduce metabolic stability compared to the nitrile group in the target.
Example 2: Piroxicam Analogs ()
Halogenated Aromatic Systems
Example: (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one ()
- Substituent Effects : The nitro group (electron-withdrawing) in this pyrazol-3-one derivative contrasts with the dichlorophenyl group (moderate electron withdrawal) in the target.
- Physicochemical Properties :
Chlorophenyl-Containing Compounds ()
- Examples: 2-[1-(p-chlorophenyl)ethyl]-4,6-dinitrophenol and related structures.
- Comparison: Chlorophenyl groups enhance lipophilicity and membrane permeability. The target’s dichlorophenyl group may offer superior steric and electronic effects compared to mono-chlorinated analogs .
Biological Activity
The compound (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile , with the CAS number 338758-24-0 , belongs to a class of triazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a triazole moiety which is known for its significant biological activity. The structure includes:
- A dichlorophenyl group that may enhance lipophilicity and biological interaction.
- A triazole ring which is integral to its pharmacological properties.
Antifungal Activity
Research has shown that triazole compounds exhibit potent antifungal properties. The incorporation of the triazole moiety in this compound suggests potential efficacy against various fungal pathogens. In studies involving related triazole derivatives, compounds have demonstrated effectiveness against resistant strains of Candida species, with mechanisms often involving inhibition of ergosterol biosynthesis .
Antibacterial Activity
Triazoles are also noted for their antibacterial properties. In vitro studies indicate that compounds similar to this one can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been reported to have Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics like vancomycin and ciprofloxacin . This suggests a promising role for the compound in treating bacterial infections.
Anticancer Potential
The compound’s structure suggests it may also possess anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain to be thoroughly explored but could follow trends seen in other triazole-based compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the phenyl ring : Modifications can significantly affect potency and selectivity against target pathogens.
- Triazole positioning : The position and nature of substituents on the triazole ring can alter biological interactions and enhance efficacy against specific targets .
Case Studies and Research Findings
- Antifungal Study : A study demonstrated that derivatives of 1,2,4-triazoles showed enhanced antifungal activity compared to their precursors. The incorporation of different substituents led to varying degrees of effectiveness against Candida species .
- Antibacterial Evaluation : Another research highlighted that certain triazole-based hybrids exhibited MIC values significantly lower than established antibiotics, indicating a potential for developing new antibacterial agents from this class .
- Cancer Cell Line Testing : Preliminary tests on related compounds have shown promising results in inhibiting proliferation in various cancer cell lines, suggesting a potential pathway for further investigation into this compound's anticancer capabilities .
Q & A
(Basic) What are the critical steps in synthesizing (2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile?
Methodological Answer:
The synthesis involves a multi-step approach:
Triazole Ring Formation : Initial steps focus on constructing the 1,2,4-triazole core, often via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
Methylidenation : Condensation of the triazole intermediate with 2,4-dichlorobenzaldehyde under acidic or basic conditions (e.g., HCl or NaOH in ethanol) to form the methylidene group. Temperature control (60–70°C) is critical to avoid side reactions .
Functional Group Introduction : Alkylation or acylation steps to introduce the pentanenitrile moiety. Catalysts like palladium or copper may enhance efficiency .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Key Challenges : Competing reactions during methylidenation require precise pH and temperature monitoring via thin-layer chromatography (TLC) .
(Basic) Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns protons and carbons, confirming substituent positions (e.g., dichlorophenyl methylidene δ 8.2–8.5 ppm in 1H NMR) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
- X-ray Crystallography : Determines absolute configuration and spatial arrangement of the triazole and dichlorophenyl groups .
- Elemental Analysis (CHNS) : Validates purity (>98% C, H, N match) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns .
Data Interpretation Tip : Discrepancies in melting points or spectral data may indicate polymorphic forms or impurities .
(Advanced) How can reaction conditions be systematically optimized to improve synthetic yield?
Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables:
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DMSO vs. Acetonitrile | Acetonitrile | +15% yield |
| Temperature | 60–90°C | 75°C | +20% efficiency |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% | Reduces side products |
| Reaction Time | 4–12 hours | 8 hours | Balances conversion vs. degradation |
- Response Surface Methodology (RSM) models interactions between variables .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Case Study : Optimizing methylidenation increased yield from 45% to 72% by adjusting pH to 6.5 and using anhydrous ethanol .
(Advanced) How to resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
Cross-Validation :
- Compare experimental NMR with computational predictions (DFT at B3LYP/6-31G* level) .
- Use IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .
Dynamic Effects : Conformational flexibility (e.g., rotamers) may split NMR signals. Perform variable-temperature NMR to identify exchange processes .
Impurity Analysis : LC-MS detects trace byproducts; recrystallize or repurify if necessary .
Example : A 13C NMR discrepancy at δ 165 ppm was resolved by identifying an enol-keto tautomer, confirmed via X-ray .
(Advanced) What computational strategies predict the compound’s reactivity and stability?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., methylidenation transition states) using Gaussian 16 .
Molecular Dynamics (MD) :
- Model solvation effects in water/DMSO to assess stability.
- Identify aggregation-prone regions (e.g., dichlorophenyl hydrophobicity) .
Docking Studies : Predict binding affinity to biological targets (e.g., cytochrome P450) using AutoDock Vina .
Key Finding : The triazole ring’s electron-withdrawing nature increases electrophilicity at the nitrile group, making it reactive toward nucleophiles .
(Advanced) How to analyze conflicting biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Data Normalization : Account for assay variability (e.g., IC50 values in enzyme vs. cell-based assays).
SAR Heatmaps : Correlate substituent effects (e.g., dichloro vs. difluoro analogs) with activity trends .
Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
Example : Divergent antifungal activity (MIC 2 µg/mL vs. 32 µg/mL) was traced to differential membrane permeability in Candida species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
